molecular formula C6H5ClN2O2 B6205513 methyl 5-chloropyrimidine-4-carboxylate CAS No. 124999-47-9

methyl 5-chloropyrimidine-4-carboxylate

Cat. No.: B6205513
CAS No.: 124999-47-9
M. Wt: 172.57 g/mol
InChI Key: YQNDTRSJLOUIBN-UHFFFAOYSA-N
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Description

Methyl 5-chloropyrimidine-4-carboxylate is a pyrimidine derivative characterized by a chlorine substituent at the 5-position and a methyl ester group at the 4-position of the heteroaromatic ring. Pyrimidine-based compounds are pivotal in medicinal chemistry and materials science due to their versatility in hydrogen bonding, electronic effects, and structural modularity.

Properties

CAS No.

124999-47-9

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

methyl 5-chloropyrimidine-4-carboxylate

InChI

InChI=1S/C6H5ClN2O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,1H3

InChI Key

YQNDTRSJLOUIBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NC=C1Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloropyrimidine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of 5-chloropyrimidine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as oxalyl chloride. The reaction typically proceeds as follows :

  • Dissolve 5-chloropyrimidine-4-carboxylic acid in dichloromethane and dimethylformamide.
  • Slowly add oxalyl chloride dropwise while stirring at room temperature for 2 hours.
  • After the reaction, concentrate the mixture and add it dropwise to anhydrous methanol under ice bath conditions.
  • Allow the reaction to proceed at room temperature for 2 hours.
  • Concentrate the reaction mixture under reduced pressure to obtain this compound with a high yield.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-chloropyrimidine-4-carboxylate is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl 5-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a precursor to various bioactive molecules, which exert their effects through different pathways. For example, substituted pyrimidine derivatives can inhibit enzymes or receptors involved in biological processes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name CAS Number Substituents Molecular Weight Similarity Score Key Differences/Implications
Methyl 6-chloropyrimidine-4-carboxylate 71933-03-4 Cl at 6, COOCH₃ at 4 - 0.66 Chlorine position alters ring electronics, reducing nucleophilic substitution reactivity at C4 compared to C5
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid 6627-22-1 Cl at 5, SCH₃ at 2, COOH at 4 - 0.71 Methylthio group enhances lipophilicity; carboxylic acid increases acidity vs. ester
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate 878158-18-0 Br at 5, OH at 2, COOCH₃ at 4 - 0.70 Bromine’s larger atomic radius and weaker C–Br bond may facilitate substitution reactions compared to Cl
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate 502184-51-2 NH₂ at 5, Cl at 2/6, COOCH₃ at 4 222.03 - Amino group introduces hydrogen bonding capacity; dichloro substitution may sterically hinder reactions
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate - Cl at 4, CH₃ at 2, COOCH₂CH₃ at 5 - - Ethyl ester increases lipophilicity; methyl at C2 may direct electrophilic attacks to C6

Electronic and Reactivity Profiles

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound offers better membrane permeability than carboxylic acid analogs (e.g., 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid), which are more polar and acidic (pKa ~4–5) .
  • Amino Substitution: Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate’s amino group enhances solubility in polar solvents and enables conjugation reactions, unlike the non-functionalized target compound .

Physicochemical Properties

  • Lipophilicity : Ethyl esters (e.g., ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) exhibit higher logP values than methyl esters, impacting bioavailability in drug design .
  • Stability : Bromine in methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate may confer lower thermal stability due to weaker C–Br bonds compared to C–Cl .

Biological Activity

Methyl 5-chloropyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications based on recent scientific findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a chlorine atom at the 5-position and a carboxylate group at the 4-position, which is methyl esterified. Its molecular formula is C7_7H6_6ClN1_1O2_2, and it has a molecular weight of approximately 173.58 g/mol. The presence of both chlorine and carboxylate functional groups enhances its reactivity and biological potential.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against common pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

2. Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation, with IC50_{50} values significantly lower than those of established chemotherapeutics like 5-Fluorouracil (5-FU). Specifically, some derivatives showed IC50_{50} values ranging from 0.87 to 12.91 μM in various cancer cell lines .

3. Enzyme Inhibition

The compound's mechanism of action includes the inhibition of specific enzymes involved in metabolic pathways. For example, structure-activity relationship (SAR) studies have identified that modifications to the pyrimidine structure can enhance binding affinity to target enzymes, which is crucial for drug development .

Case Study: Antimicrobial Efficacy

A study published in MDPI reported that a derivative of this compound exhibited an MIC of 1 μg/mL against MRSA, indicating its potential as a lead compound for developing new antibiotics . The study further highlighted its effectiveness in inhibiting biofilm formation in pathogenic bacteria.

Compound MIC (μg/mL) Activity
This compound1Antimicrobial against MRSA
Derivative X0.25Antimicrobial against VRE

Case Study: Anticancer Activity

In another investigation focusing on cancer treatment, this compound derivatives were found to induce apoptosis in cancer cells. The study noted an increase in caspase-9 levels, suggesting that these compounds activate apoptotic pathways .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for cell proliferation and survival.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in metabolic regulation.

Understanding these interactions is essential for optimizing the efficacy of this compound in therapeutic applications.

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